2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Overview
Description
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, interfering with the KEAP1’s Kelch domain .
Biochemical Pathways
Upon activation, NRF2 dissociates from KEAP1 and translocates into the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant genes . This leads to the production of antioxidant proteins that neutralize reactive oxygen species and reduce oxidative stress .
Result of Action
The activation of NRF2 by this compound leads to a decrease in inflammation. It inhibits inflammation stimulated by Escherichia coli Lipopolysaccharide (LPS Ec) in macrophages . The compound also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves the reaction of cyclohexanone and malononitrile in the presence of elemental sulfur and a base. This reaction is typically conducted under high-speed vibrational milling (HSVM) conditions with a vibrational frequency of 30 Hz for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications. This includes optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent by activating the NRF2 pathway.
Medicine: Explored for its anticancer properties, particularly in inhibiting tubulin polymerization.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: A related compound with similar structural features but lacking the amino and nitrile groups.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Another derivative with a carboxylate group instead of a nitrile group.
Uniqueness
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its combination of an amino group and a nitrile group on the thiophene ring, which contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents.
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHVMGAFAKSNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196864 | |
Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-91-6 | |
Record name | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4651-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.805 | |
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